The synthesis of nor-W-18 typically involves the dealkylation of W-18. This process can be achieved through various chemical reactions, including hydrolysis or reduction methods that remove alkyl groups from the parent compound.
The synthesis may include:
The molecular structure of nor-W-18 can be described as follows:
Structural analysis often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of nor-W-18. The presence of specific functional groups can also be analyzed via Infrared (IR) spectroscopy .
Nor-W-18 undergoes various chemical reactions typical for amines and sulfonamides:
The metabolic pathways for nor-W-18 have been studied using liver microsomes from both human and mouse models, revealing multiple hydroxylated and dealkylated products . These reactions are significant for understanding its pharmacokinetics and potential toxicity.
Despite being structurally similar to opioids, nor-W-18 does not exhibit significant binding affinity for classical opioid receptors (mu, delta, kappa). Research indicates that it may act through alternative pathways or mechanisms that are not yet fully understood.
Studies have shown that nor-W-18 does not significantly inhibit binding at these receptors even after metabolic activation. This suggests that any observed effects may be due to non-opioid pathways or interactions with other biological targets .
Analytical methods such as High Performance Liquid Chromatography (HPLC) are commonly employed to assess the purity and concentration of nor-W-18 in samples .
Nor-W-18 is primarily utilized in research settings for:
Its role in drug testing highlights its significance in public health monitoring related to emerging synthetic opioids .
nor-W-18 (chemical name: 4-chloro-N-(piperidin-2-ylidene)benzenesulfonamide) is a primary metabolite of the synthetic compound W-18 (4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide). Structurally, nor-W-18 arises from the N-dealkylation of the parent W-18 molecule, specifically the removal of the 2-(4-nitrophenyl)ethyl group attached to the piperidine nitrogen. This transformation results in a simplified molecular framework while retaining the core 4-chlorobenzenesulfonamide-piperidinylidene scaffold [5] [1].
Chemically, nor-W-18 belongs to the aryl sulfonamide class of organic compounds. Its molecular formula is C11H12ClN3O2S, with a molecular weight of 285.75 g/mol. Unlike classical opioids, nor-W-18 lacks a basic tertiary amine nitrogen—a critical feature for opioid receptor interaction—due to the sulfonamide group reducing the nitrogen's basicity. This structural characteristic precludes significant binding to opioid receptors (μ, δ, κ) [5].
Key chemical distinctions from W-18 include:
Table 1: Structural Comparison of W-18 and nor-W-18
Feature | W-18 | nor-W-18 |
---|---|---|
Molecular Formula | C19H20ClN3O4S | C11H12ClN3O2S |
Molecular Weight | 421.90 g/mol | 285.75 g/mol |
Key Functional Group | 2-(4-Nitrophenyl)ethyl attached to piperidine | Dealkylated piperidine nitrogen |
CAS Number | 313368-24-2 (unverified) | Not formally assigned |
The history of nor-W-18 is inextricably linked to W-18, synthesized in the 1980s by pharmaceutical chemists at the University of Alberta during an academic project seeking novel analgesics. Initial animal studies (mice) suggested W-18 had potent anti-writhing effects, leading to its misclassification as an opioid for decades [1] [7]. By the 2010s, W-18 emerged as a designer drug, illicitly manufactured in Chinese laboratories and trafficked to North America and Europe [7].
Critical reevaluation in 2017 revealed W-18’s pharmacological inactivity at opioid receptors. Metabolism studies using human and mouse liver microsomes demonstrated extensive biotransformation of W-18, producing multiple metabolites via:
Notably, nor-W-18 was identified alongside hydroxylated and amino-reduced metabolites in microsomal incubations. Comprehensive screening confirmed that neither W-18 nor its metabolites, including nor-W-18, exhibited opioid receptor activity (agonist, antagonist, or allosteric modulator) at concentrations up to 10 μM. This refuted earlier hypotheses that metabolites might act as prodrugs [5].
Table 2: Metabolic Pathways of W-18 and nor-W-18 Formation
Metabolic Pathway | Chemical Transformation | Key Metabolites |
---|---|---|
N-Dealkylation | Cleavage of phenethyl-piperidine bond | nor-W-18 |
Hydroxylation | Addition of -OH group to aromatic rings | Mono-/Dihydroxy-W-18 |
Nitro Reduction | -NO2 → -NH2 | Amino-W-18 derivatives |
nor-W-18’s significance lies primarily in its role as a biomarker of W-18 exposure in forensic and clinical settings. Despite pharmacological inactivity, its detection confirms ingestion or administration of W-18—a substance classified as illegal in Canada, Sweden, and other jurisdictions [1] [11].
Analytical Challenges and Solutions:
Research Implications:
Table 3: Analytical Methods for nor-W-18 Detection in Forensic Samples
Technique | Matrix | Limit of Detection (LOD) | Key Advantages |
---|---|---|---|
UHPLC-QTOF-MS | Whole Blood, Urine | ~0.1 ng/mL | Untargeted screening; structural ID |
UHPLC-MS/MS | Oral Fluid | ~0.5 ng/mL | High sensitivity; quantitative precision |
Automated EME/LPME | Plasma, Serum | ~1 ng/mL | Reduced solvent use; high throughput |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8